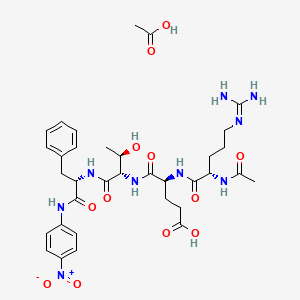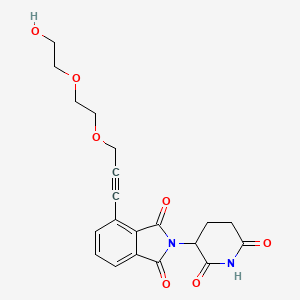![molecular formula C28H37ClN6O3 B14763180 4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-[6-[4-(2-methoxyethyl)piperazin-1-yl]-4-methyl-1H-benzimidazol-2-yl]piperidin-2-one](/img/structure/B14763180.png)
4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-[6-[4-(2-methoxyethyl)piperazin-1-yl]-4-methyl-1H-benzimidazol-2-yl]piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-577098 is a small molecule drug developed by Bristol Myers Squibb Co. It is an insulin-like growth factor I receptor antagonist, primarily researched for its potential in treating neoplasms (tumors) . The compound has the molecular formula C28H33ClN6O3 and is currently in the preclinical stage of development .
Preparation Methods
The synthesis of BMS-577098 involves modular cascade biocatalysis to produce chiral intermediates such as (S)-phenylethanolamine and its derivatives. These intermediates are key precursors for the final compound . The biocatalytic process offers high yields and high enantiomeric excess values, making it an efficient and environmentally friendly method .
Chemical Reactions Analysis
BMS-577098 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BMS-577098 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a model compound for studying the synthesis and reactions of insulin-like growth factor I receptor antagonists.
Biology: It is used to investigate the biological pathways and molecular targets associated with insulin-like growth factor I receptor antagonism.
Mechanism of Action
BMS-577098 exerts its effects by antagonizing the insulin-like growth factor I receptor. This receptor is involved in the regulation of cell growth, differentiation, and survival. By inhibiting this receptor, BMS-577098 can potentially reduce tumor growth and proliferation . The molecular targets and pathways involved include the insulin-like growth factor I receptor signaling pathway, which is crucial for the development and progression of various cancers .
Comparison with Similar Compounds
BMS-577098 is unique in its high specificity and potency as an insulin-like growth factor I receptor antagonist. Similar compounds include:
BMS-536924: Another insulin-like growth factor I receptor antagonist with similar applications in cancer research.
Sitagliptin: Although primarily a dipeptidyl peptidase-4 inhibitor, it shares some synthetic pathways with BMS-577098.
Atorvastatin: A statin used to lower cholesterol, it also shares some biocatalytic synthesis methods with BMS-577098.
These compounds highlight the versatility and potential of biocatalytic synthesis in producing a wide range of therapeutic agents.
Properties
Molecular Formula |
C28H37ClN6O3 |
|---|---|
Molecular Weight |
541.1 g/mol |
IUPAC Name |
4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-[6-[4-(2-methoxyethyl)piperazin-1-yl]-4-methyl-1H-benzimidazol-2-yl]piperidin-2-one |
InChI |
InChI=1S/C28H37ClN6O3/c1-18-14-21(35-10-8-34(9-11-35)12-13-38-2)16-23-26(18)33-27(32-23)25-22(6-7-30-28(25)37)31-17-24(36)19-4-3-5-20(29)15-19/h3-5,14-16,22,24-25,31,36H,6-13,17H2,1-2H3,(H,30,37)(H,32,33) |
InChI Key |
DOPVMFXQUMYDSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N2)C3C(CCNC3=O)NCC(C4=CC(=CC=C4)Cl)O)N5CCN(CC5)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3S,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B14763109.png)
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(dimethylamino)-1,3-thiazolidin-4-one](/img/structure/B14763110.png)
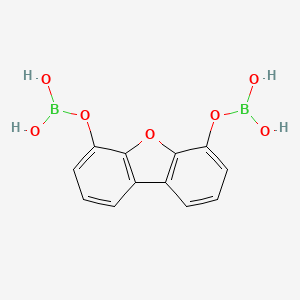
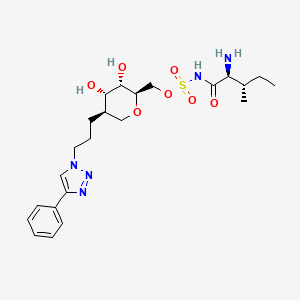
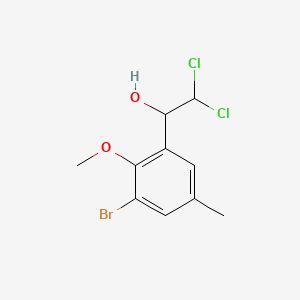
![(2S)-2-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B14763130.png)
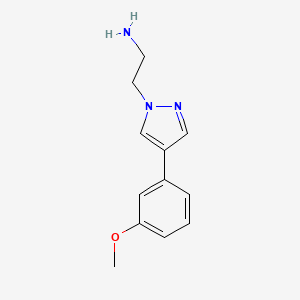
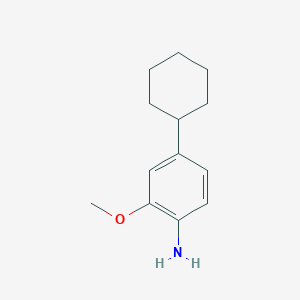
![N-[2-(1,1-Dimethylethyl)phenyl]-sulfamide](/img/structure/B14763144.png)
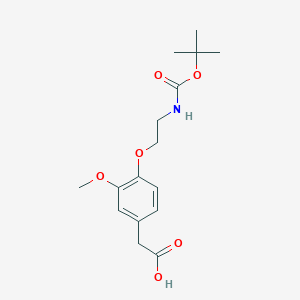
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B14763151.png)
![5H-[1,3]Thiazolo[3,2-a]pyridine](/img/structure/B14763158.png)
